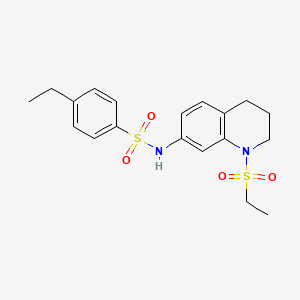

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a tetrahydroquinoline core, which is a common motif in many biologically active molecules.

Properties

IUPAC Name |

4-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-3-15-7-11-18(12-8-15)27(24,25)20-17-10-9-16-6-5-13-21(19(16)14-17)26(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQHBMPOCYCCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Benzenesulfonamide Group: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethyl groups can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be explored as a potential antimicrobial or anticancer agent due to its sulfonamide moiety.

Biological Studies: The compound can be used to study enzyme inhibition and protein binding interactions.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid, thereby inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in microorganisms. This inhibition disrupts the production of folic acid, leading to the death of the microorganism.

Comparison with Similar Compounds

Similar Compounds

- N-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- 4-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- 4-ethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Uniqueness

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to the specific positioning and combination of its functional groups. The presence of both ethylsulfonyl and benzenesulfonamide groups attached to the tetrahydroquinoline core provides a distinct chemical profile that can result in unique biological activities and chemical reactivity compared to its analogs.

Biological Activity

4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety attached to a benzenesulfonamide structure. The ethylsulfonyl group enhances its solubility and biological interactions. The molecular formula is , with a molecular weight of approximately 368.52 g/mol.

Research indicates that compounds similar to 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may act as inhibitors of various enzymes and receptors involved in disease pathways. For instance, studies on related tetrahydroquinoline derivatives have shown inhibition of serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) activities, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. Compounds structurally similar to 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have demonstrated significant antifungal activity against various pathogens. For example, a related compound exhibited broad-spectrum inhibition against eight phytopathogenic strains with inhibitory rates ranging from 67% to 89% at a concentration of 50 µg/mL .

Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of several tetrahydroquinoline derivatives, including variations of the target compound. Results indicated that these compounds could inhibit fungal growth significantly compared to established antifungal agents like boscalid .

| Compound | Inhibitory Rate (%) | EC50 (µg/mL) |

|---|---|---|

| Compound A | 75 | 25 |

| Compound B | 85 | 15 |

| 4-Ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | TBD | TBD |

Study 2: Neuropharmacological Effects

In another investigation involving neuropharmacological assessments, compounds similar to the target compound were tested for their effects on neurotransmitter uptake. The results suggested that these compounds could modulate neurotransmitter levels in the brain effectively, indicating potential use in treating depression and anxiety disorders .

Synthesis and Optimization

The synthesis of 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves multi-step organic reactions including sulfonation and alkylation processes. Optimization studies have focused on improving yield and purity through various reaction conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for developing more potent derivatives. Modifications to the ethylsulfonyl group or the benzene ring can significantly impact biological activity. Research indicates that specific substitutions enhance binding affinity to target receptors while minimizing toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves coupling benzenesulfonyl chloride derivatives with functionalized tetrahydroquinoline intermediates. For example, a pyridine-DMAP catalytic system under reflux can facilitate sulfonamide bond formation, as demonstrated in analogous benzenesulfonamide syntheses . Optimization includes adjusting stoichiometric ratios (e.g., 1.1:1 sulfonyl chloride to amine), solvent selection (e.g., dichloromethane for solubility), and temperature control (room temperature to 50°C). Post-synthesis purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) ensures high purity (>98%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the tetrahydroquinoline and ethylsulfonyl moieties.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ peaks).

- UV-Vis Spectroscopy : λmax ~255 nm (for aromatic and sulfonamide chromophores) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>98%) and detects byproducts .

Q. How should stability and storage conditions be standardized for long-term research use?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5-year integrity under these conditions. Periodic re-analysis via HPLC and NMR is recommended to detect degradation (e.g., hydrolysis of sulfonamide bonds) .

Q. What theoretical frameworks guide hypothesis formulation for this compound’s biological or chemical behavior?

- Methodological Answer : Link research to established theories, such as:

- Structure-Activity Relationship (SAR) : Predict bioactivity based on sulfonamide and tetrahydroquinoline pharmacophores (e.g., antimicrobial or enzyme inhibition) .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., protein binding pockets) to prioritize experimental assays .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay systems (e.g., in vitro vs. in vivo) be systematically addressed?

- Methodological Answer :

- Orthogonal Assays : Validate activity using disparate methods (e.g., enzyme inhibition + cell viability assays) .

- Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) to explain discrepancies .

- Dose-Response Refinement : Test concentrations spanning 0.1–100 µM to identify non-linear effects .

Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.

- X-ray Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .

- Transcriptomic/Proteomic Profiling : Identify downstream gene/protein expression changes in treated cell lines .

Q. How can researchers design experiments to resolve conflicting SAR observations in derivatives?

- Methodological Answer :

- Fragment-Based Screening : Synthesize and test truncated analogs (e.g., removing ethylsulfonyl or benzene rings) to isolate critical functional groups .

- Free Energy Perturbation (FEP) Calculations : Quantify binding energy contributions of substituents using computational chemistry tools .

Q. What methodologies improve reproducibility in kinetic studies of enzyme inhibition?

- Methodological Answer :

- Pre-incubation Protocols : Pre-incubate enzymes with the compound (10–30 mins) to ensure equilibrium binding.

- Negative Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.